decahydro-1H-pyrrolo[3,4-a]indolizine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3,3a,4,6,7,8,9,9a,9b-decahydro-1H-pyrrolo[3,4-a]indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-2-4-12-7-8-5-11-6-9(8)10(12)3-1/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTNTEJBTCFFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CNCC3C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The preparation of decahydro-1H-pyrrolo[3,4-a]indolizine typically involves the construction of the fused bicyclic system by intramolecular cyclization or cycloaddition reactions. Key methods include:
Multicomponent 1,3-Dipolar Cycloadditions : This method uses azomethine ylides generated in situ from pipecolinic acid derivatives and aldehydes, reacting with dipolarophiles to yield polyfunctionalized indolizidines including this compound frameworks. The reactions are usually carried out in toluene at elevated temperatures (~70 °C), producing good yields with high diastereoselectivity.
Alkylation and Cyclization of β-Carboline Derivatives : Another approach involves treating β-carboline precursors with sodium hydride and alkyl carbonates (e.g., dimethyl carbonate) to form N-substituted intermediates. Subsequent acid-catalyzed cyclization under reflux in alcoholic solvents (e.g., methanol) yields octahydro derivatives structurally related to this compound.
Detailed Preparation Method via 1,3-Dipolar Cycloaddition
Starting Materials : Pipecolinic acid alkyl ester derivatives, aldehydes, and dipolarophiles (e.g., alkenes or alkynes).
Generation of Azomethine Ylide : The condensation of the pipecolinic acid ester with an aldehyde forms an iminium intermediate, which upon deprotonation generates the azomethine ylide.
Cycloaddition Reaction : The azomethine ylide undergoes a 1,3-dipolar cycloaddition with the dipolarophile, forming the fused bicyclic indolizidine system.
Reaction Conditions : Typically performed in toluene at 70 °C, with reaction times ranging from minutes to a few hours.
Outcome : The process yields polyfunctionalized this compound derivatives with good diastereoselectivity and yields.
Preparation via Alkylation and Acid-Catalyzed Cyclization
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Alkylation | β-Carboline + NaH + Dimethyl carbonate | Formation of N-R substituted β-carboline intermediate |
| 2. Cyclization | Reflux in methanol with HCl | Acid-catalyzed cyclization to form octahydro-1H-pyrrolo[3,4-a]indolizine derivatives |
| 3. Isolation | Neutralization + Extraction + Chromatography | Purification of the bicyclic product |
- Example : A solution of a tetrahydro-β-carboline derivative is refluxed with hydrochloric acid in methanol for 1 hour. After removal of methanol, the solution is basified and extracted with chloroform. The crude product is purified by alumina chromatography to isolate the bicyclic compound as crystalline isomers.
Additional Chemical Transformations
Salt Formation : The bicyclic amine compounds can be converted into pharmaceutically acceptable acid addition salts using acids such as acetic, maleic, succinic, tartaric, citric, hydrochloric, sulfuric, and others. This is done by treating the free base with the acid in an organic solvent and isolating the crystalline salt.
Quaternary Ammonium Salts : Prepared by reacting the free base with reactive alkyl halides (e.g., methyl iodide, ethyl bromide) or reactive esters (e.g., methyl sulfate), yielding quaternized derivatives.
N-Oxides : Obtained by oxidation of the bicyclic amine with oxidizing agents like hydrogen peroxide.
Summary Table of Preparation Methods
Research Findings and Notes
The multicomponent 1,3-dipolar cycloaddition approach offers a versatile and efficient route to diverse indolizidine derivatives, including this compound, with control over stereochemistry and functionalization.
The alkylation and cyclization method, although older, provides access to octahydro derivatives structurally related to this compound and allows further functional group manipulation via salt and N-oxide formation.
These compounds have been studied for biological activities such as hypotensive effects in mammals, indicating potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1H-pyrrolo[3,4-a]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at activated positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation and subsequent nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields fully saturated derivatives.
Scientific Research Applications
Potential Applications
-
Medicinal Chemistry
- Decahydro-1H-pyrrolo[3,4-a]indolizine and its derivatives are being explored for their biological activities, particularly in the context of cancer treatment. The compound's ability to inhibit specific kinases involved in tumor growth makes it a candidate for developing targeted therapies.
-
Drug Development
- This compound serves as a lead structure for synthesizing new pharmaceuticals aimed at treating neurological disorders and various cancers. Its structural analogs have shown promising results in preclinical studies.
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Proteomics Research
- The compound is utilized as a research reagent in proteomics, where it aids in studying protein interactions and functions.
The biological activity of this compound has been documented through various studies:
In Vitro Studies
A series of assays have evaluated the antiproliferative effects of this compound against different cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 50 | Moderate antiproliferative |
| This compound | Hep3B (Liver Cancer) | 30 | Strong antiproliferative |
| Derivative A | A-549 (Lung Cancer) | 25 | High inhibition |
| Derivative B | Panc-1 (Pancreatic) | 29 | Superior to erlotinib |
Case Studies
Case Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of various pyrrolo derivatives, this compound demonstrated an IC50 value of 30 nM against Hep3B cells, indicating its potent ability to inhibit cell growth and suggesting its potential as a therapeutic agent in liver cancer treatment.
Case Study 2: FGFR Inhibition
Research indicates that compounds similar to this compound effectively inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation. One derivative exhibited an IC50 value of 9 nM against FGFR2, highlighting its potential relevance in targeting cancers with aberrant FGFR signaling.
Mechanism of Action
The mechanism of action of decahydro-1H-pyrrolo[3,4-a]indolizine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological effects.
Comparison with Similar Compounds
a. Octahydro-1H-pyrrolo[3,4-a]indolizine Derivatives
- Structure : Partially saturated analogs (e.g., endo-15 and exo-15 isomers in ) retain one double bond, enhancing reactivity for functionalization.
- Synthesis : Achieved via 1,3-dipolar cycloadditions with yields up to 59%, compared to the fully saturated decahydro derivative’s lower yields (22–59%) due to steric hindrance .
- Substituent Effects : Styryl or phenyl groups at position 4 improve solubility and modulate diastereoselectivity (e.g., exo-16, mp 133–137°C) .
b. 6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones ()
- Structure: Aromatic indolizine cores fused with pyrido-pyrazino systems, introducing electron-withdrawing groups (e.g., Cl, OCH₃) that enhance thermal stability (mp up to 347.8°C for 6a).
- Synthesis : EDCI/DMAP-mediated coupling yields 33–65%, contrasting with the greener enzymatic routes for indolizines ().
- Solubility : Poor solubility in common solvents due to extended π-systems, unlike the decahydro derivative’s improved solubility from hydrogenation .
c. Photoluminescent Indolizines ()
- Structure : Substituted indolizines with nitrobenzyl groups exhibit fluorescence (λem = 458 nm) but low quantum yields (Φ = 0.035).
- Applications : Serve as optical sensors, whereas decahydro derivatives lack fluorescence due to saturation .
Physicochemical Properties
Biological Activity
Decahydro-1H-pyrrolo[3,4-a]indolizine is a compound belonging to the indolizine family, which has been recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure that contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Anticancer Activity
Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various indolizine derivatives against colorectal cancer cell lines (HT-29, HCT116, RKO), with several compounds demonstrating over 50% inhibition at concentrations as low as 25 μM .
2. Antimicrobial Properties
Indolizines have shown promising antimicrobial effects. A recent study demonstrated that certain synthesized derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard reference drugs like Tetracycline . The structure-activity relationship analysis suggests that modifications to the indolizine framework can enhance antimicrobial potency.
3. Hypoglycemic Effects
Some indolizine derivatives have been reported to possess hypoglycemic properties. For example, a specific derivative isolated from Dendrobium species demonstrated an ability to increase glucose consumption in vitro, indicating potential for managing diabetes .
4. Cholinesterase Inhibition
Recent findings suggest that this compound may act as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase and butyrylcholinesterase was observed in some synthesized derivatives, indicating their potential as therapeutic agents .
The mechanisms through which this compound exerts its biological effects are varied:
- DNA Interaction : The planar electronic structure of indolizines allows for effective intercalation into DNA, influencing gene expression and cellular proliferation.
- Receptor Modulation : Some studies indicate that these compounds may interact with various receptors (e.g., serotonin receptors), contributing to their analgesic and anti-inflammatory effects .
- Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways (e.g., cholinesterases) is another proposed mechanism by which these compounds exert their pharmacological effects.
Case Studies
Q & A
Q. What protocols ensure safe handling of this compound derivatives?
- Methodological Answer :
- Toxicity screening : Perform in vitro assays (e.g., brine shrimp lethality, LC₅₀ < 100 ppm) and in silico predictions (e.g., ProTox-II) to prioritize low-toxicity candidates .
- Waste management : Neutralize reaction byproducts (e.g., HBr from acyl bromides) with aqueous NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
